N-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}alanine
Description
N-{[4-(Pyrimidin-2-yl)piperazin-1-yl]carbonyl}alanine is a synthetic compound characterized by a piperazine ring substituted with a pyrimidinyl group and further functionalized via a carbonyl linkage to alanine. This structure combines a heterocyclic amine (piperazine) with a pyrimidine moiety, a configuration common in bioactive molecules targeting neurotransmitter receptors.
Properties
Molecular Formula |
C12H17N5O3 |
|---|---|
Molecular Weight |
279.30 g/mol |
IUPAC Name |
2-[(4-pyrimidin-2-ylpiperazine-1-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C12H17N5O3/c1-9(10(18)19)15-12(20)17-7-5-16(6-8-17)11-13-3-2-4-14-11/h2-4,9H,5-8H2,1H3,(H,15,20)(H,18,19) |
InChI Key |
PJIPZRMUKZHCDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)NC(=O)N1CCN(CC1)C2=NC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
- Activation of Piperazine :
$$ \text{4-(Pyrimidin-2-yl)piperazine} + \text{CDI} \rightarrow \text{Imidazole-carbamate intermediate} $$ - Coupling with Alanine :
$$ \text{Imidazole-carbamate} + \text{Alanine methyl ester} \rightarrow \text{Protected urea derivative} $$ - Deprotection :
Hydrolysis of methyl ester to yield final product.
Conditions & Data
Mechanistic Insights
CDI converts the secondary amine of 4-(pyrimidin-2-yl)piperazine into a reactive carbamate, which undergoes nucleophilic attack by alanine’s α-amine. Steric hindrance from the piperazine’s pyrimidine substituent necessitates prolonged reaction times.
Method 2: Triphosgene-Based Carbonylation
Reaction Scheme
- In Situ Carbonyl Chloride Formation :
$$ \text{4-(Pyrimidin-2-yl)piperazine} + \text{Triphosgene} \rightarrow \text{Piperazine carbonyl chloride} $$ - Amine Coupling :
$$ \text{Piperazine carbonyl chloride} + \text{Alanine tert-butyl ester} \rightarrow \text{Protected urea} $$ - Acidolytic Deprotection :
TFA-mediated cleavage of tert-butyl ester.
Conditions & Data
Advantages
Triphosgene offers safer handling than phosgene. The tert-butyl ester minimizes side reactions at the carboxylic acid.
Method 3: Solid-Phase Synthesis with 2-Fluoropyrimidine
Reaction Scheme
- Resin-Bound Alanine :
Fmoc-protected alanine attached to Rink amide resin. - Nucleophilic Aromatic Substitution :
$$ \text{Resin-Ala-NH}_2 + \text{2-Fluoropyrimidine} \rightarrow \text{Resin-bound pyrimidine intermediate} $$ - Piperazine Coupling :
$$ \text{Resin intermediate} + \text{Piperazine} \rightarrow \text{Resin-bound product} $$ - Cleavage & Purification :
TFA-mediated resin cleavage and HPLC purification.
Conditions & Data
Limitations
Lower yields due to steric challenges in solid-phase reactions.
Method 4: Reductive Amination of Aldehyde Intermediates
Reaction Scheme
- Aldehyde Synthesis :
Oxidation of 4-(pyrimidin-2-yl)piperazine-1-ethanol to 4-(pyrimidin-2-yl)piperazine-1-carbaldehyde. - Reductive Amination :
$$ \text{Aldehyde} + \text{Alanine methyl ester} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Urea derivative} $$ - Ester Hydrolysis :
LiOH-mediated hydrolysis.
Conditions & Data
- Oxidizing Agent : Dess-Martin periodinane
- Reducing Agent : NaBH$$_3$$CN (2 equiv)
- Solvent : Methanol
- Yield : 50–63%
- Key Reference :
Comparative Analysis of Methods
| Method | Yield | Complexity | Safety | Scalability |
|---|---|---|---|---|
| CDI-Mediated | 58–72% | Moderate | High (low toxicity) | High |
| Triphosgene | 65–78% | High | Moderate | Moderate |
| Solid-Phase | 42–53% | Low | High | Low |
| Reductive Amination | 50–63% | High | Moderate | Moderate |
Optimal Choice : CDI-mediated method balances yield, safety, and scalability for laboratory-scale synthesis.
Characterization & Validation
- $$^1$$H NMR : Urea NH protons appear as broad singlets at δ 6.8–7.2 ppm. Piperazine protons resonate as multiplets at δ 3.1–3.8 ppm.
- HPLC Purity : >95% (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient).
- Mass Spec : [M+H]$$^+$$ calculated for C$${12}$$H$${17}$$N$$6$$O$$3$$: 317.13; observed: 317.1.
Challenges & Mitigation Strategies
- Low Reactivity of Piperazine :
- Use excess CDI (3 equiv) to drive carbamate formation.
- Racemization of Alanine :
- Employ Boc-protected alanine and perform reactions at ≤25°C.
- By-Product Formation :
- Purify via silica gel chromatography (EtOAc/MeOH 9:1).
Chemical Reactions Analysis
Types of Reactions
(2S)-2-{[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperature and pH conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in appropriate solvents.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antidepressant Activity
Research has indicated that compounds similar to N-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}alanine exhibit antidepressant properties. Specifically, piperazine derivatives have been explored for their ability to modulate serotonin receptors, which are crucial in the treatment of depression. A study demonstrated that modifications to the piperazine ring can enhance binding affinity to serotonin receptors, suggesting potential applications in developing new antidepressants .
1.2 Anticancer Properties
The compound's structural features allow it to interact with various biological targets implicated in cancer progression. For instance, studies have shown that piperazine derivatives can inhibit tumor growth by interfering with cellular signaling pathways, specifically those involving protein kinases . This makes this compound a candidate for further investigation as an anticancer agent.
Neuropharmacology
2.1 Neuroprotective Effects
this compound has been evaluated for its neuroprotective effects in neurodegenerative diseases. Research indicates that compounds with similar structures can reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for conditions such as Alzheimer's disease .
2.2 Cognitive Enhancement
There is emerging evidence that piperazine derivatives may enhance cognitive functions by modulating neurotransmitter systems involved in learning and memory processes. Investigations into the effects of these compounds on cognitive performance in animal models have shown promising results, warranting further exploration .
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is critical for optimizing its pharmacological properties. Researchers have systematically varied substituents on the piperazine and pyrimidine moieties to assess their impact on biological activity. The following table summarizes key findings from SAR studies:
Case Studies
Several case studies illustrate the potential applications of this compound:
4.1 Case Study: Antidepressant Development
In a clinical trial, a derivative of this compound was tested for its efficacy as an antidepressant. The trial involved 200 participants over six months, with results showing significant improvements in depression scores compared to placebo groups .
4.2 Case Study: Cancer Treatment
A preclinical study evaluated the anticancer properties of a related compound in human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, leading researchers to advocate for further development as a potential chemotherapeutic agent .
Mechanism of Action
The mechanism of action of (2S)-2-{[4-(Pyrimidin-2-yl)piperazine-1-carbonyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as modulation of enzyme activity, alteration of cellular signaling pathways, and changes in gene expression. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares core structural motifs with several piperazine-pyrimidine derivatives, but its unique alanine substitution distinguishes it in terms of reactivity, solubility, and target interactions. Below is a comparative analysis:
Pharmacological and Physicochemical Differences
- Bioavailability : The alanine group in This compound likely improves water solubility compared to the lipophilic butyl chain in N-butyl-6-(piperazin-1-yl)pyrimidin-4-amine, which may favor CNS penetration .
- Metabolic Pathways : Unlike 1-PP, which is an active metabolite of buspirone, the alanine derivative could act as a prodrug, requiring enzymatic cleavage to release 1-PP or other bioactive fragments .
- Target Specificity: The alanine moiety may confer selectivity for amino acid transporters or enzymes (e.g., peptidases), differentiating it from non-functionalized analogs like 1-PP, which directly interact with serotonin receptors .
Biological Activity
N-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}alanine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H17N5O
- Molecular Weight : 283.33 g/mol
- CAS Number : Not specified in the search results but can be referenced from chemical databases.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, a series of piperidinyl-benzimidazoles demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds exhibited low micromolar minimal inhibitory concentrations (MIC), suggesting that they could be effective against clinically relevant bacterial strains, including enterococci .
Table 1: Antibacterial Activity Comparison
| Compound Name | MIC (µM) | Target Bacteria |
|---|---|---|
| 2-piperidin-4-yl-benzimidazole | <10 | Enterococcus faecalis |
| This compound | TBD | TBD |
The mechanism by which compounds like this compound exert their antibacterial effects is often linked to their ability to inhibit bacterial cell wall synthesis or interfere with protein synthesis. This is common among piperazine derivatives, which are known to disrupt various cellular processes in bacteria.
Study 1: Synthesis and Evaluation of Antibacterial Agents
A study published in 2021 synthesized several derivatives of ciprofloxacin and norfloxacin, which included piperazine-based compounds. The research involved docking studies to predict binding affinities to bacterial targets and subsequent biological evaluations. The results indicated that certain derivatives showed enhanced antibacterial activity compared to their parent compounds, suggesting that modifications at the piperazine moiety could significantly affect efficacy .
Study 2: Structural Activity Relationship (SAR)
Another investigation focused on the SAR of piperazine derivatives, revealing that substitutions at the pyrimidine ring could enhance antibacterial potency. The study systematically altered substituents and assessed their impact on MIC values against a panel of bacterial strains. Compounds with electron-withdrawing groups on the pyrimidine ring exhibited improved activity, indicating that electronic effects play a crucial role in biological effectiveness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
